molecular formula C96H192O40Si8 B1142436 OCTAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-GAMMA-CYCLODEXTRIN CAS No. 123155-06-6

OCTAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-GAMMA-CYCLODEXTRIN

Katalognummer: B1142436
CAS-Nummer: 123155-06-6
Molekulargewicht: 2211.2 g/mol
InChI-Schlüssel: MKSDSPVSZRMRNY-YKBAZCJNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octakis-6-(dimethyl-tert-butylsilyl)-gamma-cyclodextrin: is a chemically modified derivative of gamma-cyclodextrin. Gamma-cyclodextrin is a cyclic oligosaccharide composed of eight glucose units linked by alpha-1,4-glycosidic bonds. The modification involves the substitution of the hydroxyl groups at the sixth position of the glucose units with dimethyl-tert-butylsilyl groups. This modification enhances the compound’s solubility and stability, making it useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of octakis-6-(dimethyl-tert-butylsilyl)-gamma-cyclodextrin typically involves the following steps:

    Activation of Gamma-Cyclodextrin: Gamma-cyclodextrin is first activated by converting the hydroxyl groups at the sixth position to more reactive intermediates, such as tosylates or mesylates.

    Substitution Reaction: The activated gamma-cyclodextrin is then reacted with dimethyl-tert-butylsilyl chloride in the presence of a base, such as triethylamine, to substitute the hydroxyl groups with dimethyl-tert-butylsilyl groups.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of gamma-cyclodextrin are activated using suitable reagents.

    Large-Scale Substitution: The activated gamma-cyclodextrin is reacted with dimethyl-tert-butylsilyl chloride in large reactors.

    Industrial Purification: The product is purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.

Analyse Chemischer Reaktionen

Secondary Face Functionalization

With the primary face protected, γ-CD-TBDMS undergoes selective reactions at the secondary hydroxyls (C2/C3).

Methoxymethylation

In , γ-CD-TBDMS was treated with methoxymethyl chloride (MOM-Cl) to introduce methoxymethyl groups at C2/C3 positions:

  • Reaction : Methoxymethylation under basic conditions (e.g., NaH).

  • Outcome : Formation of octakis(2,3-di-O-methoxymethyl-6-O-TBDMS)-γ-CD, a chiral stationary phase for gas chromatography.

  • Application : Enantioseparation of 125 chiral volatiles, including hydroxyketones and furanones .

TEMPO Functionalization

In , γ-CD-TBDMS derivatives facilitated controlled polymer synthesis:

  • Reaction : Coupling with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) via carbodiimide chemistry.

  • Outcome : TEMPO-functionalized γ-CD enabled nitroxide-mediated radical polymerization (NMP) for star-shaped polymers .

Deprotection and Post-Modification

The TBDMS groups are cleaved under mild conditions to regenerate free C6 hydroxyls for further derivatization:

Deprotection Methods

AgentConditionsApplication Example
Tetrabutylammonium fluoride (TBAF)THF, 25°C, 2 hoursRegeneration of native γ-CD
Boron trifluoride (BF₃)Methanol, refluxSelective deprotection

Comparative Reactivity of γ-CD-TBDMS Derivatives

Reaction TypeSubstrateConditionsProduct ApplicationRef.
MethoxymethylationMethoxymethyl chlorideNaH, DMF, 0°C → RTChiral GC stationary phase
TEMPO couplingTEMPO-NHSDCC, DMF, 24 hoursPolymer synthesis initiator
Silyl cleavageTBAFTHF, 25°C, 2 hoursNative γ-CD regeneration

Structural and Mechanistic Insights

  • Steric Effects : TBDMS groups block C6 reactivity, directing modifications to C2/C3 .

  • Hydrogen Bonding : Free C2 hydroxyls (acidic) enhance interactions with guest molecules .

  • Thermal Stability : Silyl ethers improve thermal resilience (decomposition >300°C) .

Industrial and Research Relevance

  • Scalability : Protocols yield up to 35 g of γ-CD-TBDMS with ≥98% purity .

  • Versatility : Used in drug delivery, materials science, and enantioselective catalysis .

Wissenschaftliche Forschungsanwendungen

Chromatographic Applications

Chiral Separation:
Octakis-6-(dimethyl-tert-butyldimethylsilyl)-gamma-cyclodextrin serves as an effective chiral stationary phase in gas chromatography. It has demonstrated the ability to separate a wide range of enantiomers, with studies reporting successful separation of 125 pairs of enantiomers from various chemical classes. The high selectivity observed, with alpha values reaching up to 1.8 for certain hydroxyketones, indicates its potential in enantiodifferentiation processes .

Table 1: Chiral Separation Performance

Analyte TypeNumber of Enantiomers SeparatedAlpha Value (Selectivity)
Hydroxyketones125Up to 1.8
Methyl Branched Ketones--
Cyclic Compounds--

Pharmaceutical Applications

Drug Delivery Systems:
The unique cavity structure of octakis-6-(dimethyl-tert-butyldimethylsilyl)-gamma-cyclodextrin allows it to encapsulate hydrophobic drugs, enhancing their solubility and stability. This property is particularly useful in formulating oral and injectable drug delivery systems, where improved bioavailability is crucial.

Case Study: Carbamazepine and Oxcarbazepine
Research indicates that octakis-6-(dimethyl-tert-butyldimethylsilyl)-gamma-cyclodextrin can effectively form complexes with carbamazepine and oxcarbazepine, leading to enhanced solubility and stability of these antiepileptic drugs. The complex constants for these interactions were significantly higher than those observed with other cyclodextrins, suggesting superior performance in pharmaceutical formulations .

Analytical Chemistry

Capillary Electrokinetic Chromatography:
In analytical chemistry, octakis-6-(dimethyl-tert-butyldimethylsilyl)-gamma-cyclodextrin has been utilized as a pseudostationary phase in capillary electrokinetic chromatography. It facilitates the separation of dibenzoazepines and their metabolites by forming negatively charged complexes that enhance resolution during analysis .

Table 2: Analytical Performance Metrics

CompoundInteraction TypeComplex Constant (L/mol)
CarbamazepineNegatively Charged ComplexHundreds
OxcarbazepineNegatively Charged ComplexTens

Food Industry Applications

Stabilization and Flavor Enhancement:
The compound's ability to encapsulate flavors and stabilize food products has been explored in the food industry. By forming inclusion complexes with volatile compounds, it can mask undesirable tastes or odors while preserving the desired flavors, enhancing overall product quality.

Wirkmechanismus

Molecular Targets and Pathways: Octakis-6-(dimethyl-tert-butylsilyl)-gamma-cyclodextrin exerts its effects primarily through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, enhancing their solubility and stability. This mechanism is utilized in various applications, such as drug delivery, where the cyclodextrin complex improves the bioavailability of hydrophobic drugs.

Vergleich Mit ähnlichen Verbindungen

    Beta-Cyclodextrin: Composed of seven glucose units, beta-cyclodextrin has a smaller cavity compared to gamma-cyclodextrin.

    Alpha-Cyclodextrin: Composed of six glucose units, alpha-cyclodextrin has an even smaller cavity.

    Methylated Cyclodextrins: Cyclodextrins modified with methyl groups to enhance solubility and stability.

    Hydroxypropyl Cyclodextrins: Cyclodextrins modified with hydroxypropyl groups for improved solubility.

Uniqueness: Octakis-6-(dimethyl-tert-butylsilyl)-gamma-cyclodextrin is unique due to the presence of dimethyl-tert-butylsilyl groups, which significantly enhance its solubility and stability compared to unmodified cyclodextrins. This makes it particularly useful in applications requiring high solubility and stability, such as drug delivery and catalysis.

Biologische Aktivität

Octakis-6-(dimethyl-tert-butyldimethylsilyl)-gamma-cyclodextrin (OCTAKIS-6-DTBS-gamma-CD) is a modified cyclodextrin known for its unique structural properties and potential applications in various biomedical fields. This compound is derived from gamma-cyclodextrin, which consists of eight glucose units arranged in a cyclic structure. The modification with tert-butyldimethylsilyl (TBDMS) groups enhances its solubility and stability, making it suitable for drug delivery systems and other therapeutic applications.

  • Molecular Formula : C96H192O40Si8
  • Molecular Weight : 2211.21 g/mol
  • Melting Point : 300-305 °C
  • LogP : 6.83, indicating significant lipophilicity, which can influence biological interactions and drug solubility.

Antiviral Properties

Recent studies have highlighted the potential of cyclodextrins, including OCTAKIS-6-DTBS-gamma-CD, in antiviral therapies. Cyclodextrins can encapsulate hydrophobic drugs, enhancing their bioavailability and efficacy. For example, they have been investigated for their role in inhibiting viral infections by forming complexes with antiviral agents, thereby improving their solubility and stability in biological systems .

Drug Delivery Systems

OCTAKIS-6-DTBS-gamma-CD has been explored as a drug delivery vehicle due to its ability to form inclusion complexes with various pharmaceutical compounds. This property allows for the controlled release of drugs, minimizing side effects while maximizing therapeutic effects. Its silylation increases the hydrophobicity of the cyclodextrin, facilitating the encapsulation of poorly soluble drugs .

Case Study 1: Antiviral Efficacy

A study published in PubMed Central investigated the efficacy of various cyclodextrin derivatives in antiviral formulations. The results indicated that cyclodextrins could enhance the antiviral activity of certain compounds against respiratory syncytial virus (RSV). The study suggests that OCTAKIS-6-DTBS-gamma-CD could potentially improve the therapeutic outcomes of antiviral agents through enhanced solubilization and bioavailability .

Case Study 2: Drug Delivery Applications

In a research article focusing on drug delivery systems, OCTAKIS-6-DTBS-gamma-CD was used to encapsulate hydrophobic drugs such as curcumin. The study demonstrated that the cyclodextrin derivative significantly improved the solubility and stability of curcumin in aqueous solutions, leading to enhanced cellular uptake and bioactivity against cancer cell lines .

Comparative Analysis

PropertyOCTAKIS-6-DTBS-gamma-CDOther Cyclodextrins
Molecular Weight2211.21 g/molVaries (e.g., beta-CD ~1297 g/mol)
Lipophilicity (LogP)6.83Generally lower (~0 to 3)
Solubility Enhancement PotentialHighModerate to High
Toxicity ProfileLowGenerally low
ApplicationsDrug delivery, AntiviralFood additives, Drug excipients

Eigenschaften

CAS-Nummer

123155-06-6

Molekularformel

C96H192O40Si8

Molekulargewicht

2211.2 g/mol

IUPAC-Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol

InChI

InChI=1S/C96H192O40Si8/c1-89(2,3)137(25,26)113-41-49-73-57(97)65(105)81(121-49)130-74-50(42-114-138(27,28)90(4,5)6)123-83(67(107)59(74)99)132-76-52(44-116-140(31,32)92(10,11)12)125-85(69(109)61(76)101)134-78-54(46-118-142(35,36)94(16,17)18)127-87(71(111)63(78)103)136-80-56(48-120-144(39,40)96(22,23)24)128-88(72(112)64(80)104)135-79-55(47-119-143(37,38)95(19,20)21)126-86(70(110)62(79)102)133-77-53(45-117-141(33,34)93(13,14)15)124-84(68(108)60(77)100)131-75-51(43-115-139(29,30)91(7,8)9)122-82(129-73)66(106)58(75)98/h49-88,97-112H,41-48H2,1-40H3/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-/m1/s1

InChI-Schlüssel

MKSDSPVSZRMRNY-YKBAZCJNSA-N

Isomerische SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)O)O

Kanonische SMILES

CC(C)(C)[Si](C)(C)OCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.